3,5-Dibromo-4-methoxypyridine

Übersicht

Beschreibung

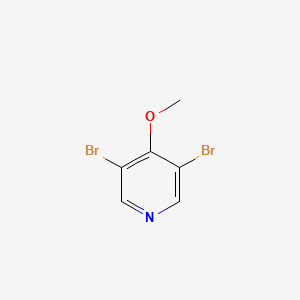

3,5-Dibromo-4-methoxypyridine: is an organobromine compound with the molecular formula C6H5Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions and a methoxy group at the 4th position on the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methoxypyridine typically involves the bromination of 4-methoxypyridine. One common method includes the use of bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing reaction time and cost. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dibromo-4-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride, amines, and thiols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.

Major Products Formed: The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C6H5Br2NO2

- Molecular Weight : 282.92 g/mol

- Structure : The compound features a pyridine ring substituted with two bromine atoms and a methoxy group, contributing to its reactivity and biological activity.

Organic Synthesis

3,5-Dibromo-4-methoxypyridine serves as a crucial building block in organic synthesis. It is utilized in the formation of complex heterocyclic compounds. Its bromine substituents allow for electrophilic substitution reactions, making it valuable in creating various derivatives for further research and application in pharmaceuticals.

The compound exhibits significant biological activities, including:

- Antimicrobial Properties : Research indicates that this compound has shown efficacy against resistant strains of bacteria such as Staphylococcus aureus. A study demonstrated a substantial reduction in bacterial viability at concentrations above the minimum inhibitory concentration (MIC) .

- Anticancer Mechanisms : In vitro studies have revealed that this compound can induce apoptosis in cancer cells. For instance, a study by Johnson et al. (2024) found that it activates caspase pathways and alters the expression of pro-apoptotic factors in HeLa cells, suggesting its potential as an anticancer agent.

Pharmaceutical Development

The compound is being investigated for its potential as a precursor for novel pharmaceuticals. Its derivatives may lead to the development of drugs with improved efficacy against various diseases, including cancer and microbial infections .

Antimicrobial Efficacy Study

- Research : Smith et al. (2023)

- Findings : The study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated significant antibacterial activity at certain concentrations, highlighting its therapeutic potential against antibiotic-resistant infections.

Anticancer Mechanism Exploration

- Research : Johnson et al. (2024)

- Findings : This research explored the mechanism through which this compound induces apoptosis in HeLa cells. The activation of caspase pathways was noted alongside an increase in pro-apoptotic factors while downregulating anti-apoptotic proteins.

Industrial Applications

In addition to its roles in research and medicine, this compound is also used in the production of specialty chemicals and materials that require specific properties. Its versatility allows it to be incorporated into various industrial processes where halogenated compounds are beneficial .

Toxicological Profile

Preliminary assessments indicate that this compound exhibits low cytotoxicity towards normal human cells at therapeutic doses. The LD50 value exceeds 100 µg/mL, suggesting a favorable safety profile for further development as a therapeutic agent.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for heterocyclic compounds | Enables formation of complex derivatives |

| Antimicrobial | Treatment against resistant bacterial strains | Significant antibacterial activity observed |

| Anticancer Research | Induction of apoptosis in cancer cells | Activation of caspase pathways noted |

| Pharmaceutical Development | Precursor for novel drugs | Potential for improved efficacy against diseases |

| Industrial Chemistry | Production of specialty chemicals | Versatile applications in various processes |

Wirkmechanismus

The mechanism of action of 3,5-Dibromo-4-methoxypyridine involves its interaction with specific molecular targets. The bromine atoms and methoxy group on the pyridine ring influence its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

- 3,5-Dibromo-4-hydroxybenzaldehyde

- 3,5-Dibromo-4-methylpyridine

- 3,5-Dibromo-4-chloropyridine

Comparison: Compared to these similar compounds, 3,5-Dibromo-4-methoxypyridine is unique due to the presence of the methoxy group, which imparts different electronic and steric properties. This uniqueness can influence its reactivity and suitability for specific applications. For example, the methoxy group can enhance its solubility in organic solvents and affect its interaction with other molecules in chemical reactions .

Biologische Aktivität

3,5-Dibromo-4-methoxypyridine (DBMP) is a chemical compound characterized by its unique molecular structure, featuring bromine substitutions at the 3 and 5 positions of a pyridine ring and a methoxy group at the 4 position. This structure imparts distinct chemical properties that are valuable in various biological and synthetic applications. The compound has garnered attention for its potential biological activity, particularly in drug metabolism and neuroprotection.

- Molecular Formula : C₆H₄Br₂N O

- Molecular Weight : 266.92 g/mol

- CAS Number : 25813-24-5

The presence of bromine and methoxy groups enhances the compound's reactivity and stability, making it suitable for various synthetic transformations and biological interactions.

Cytochrome P450 Inhibition

DBMP has been studied for its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Research indicates that DBMP can act as an inhibitor of these enzymes, potentially affecting the metabolism of various pharmaceuticals. This inhibition can lead to significant drug-drug interactions, impacting therapeutic efficacy and safety profiles.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of DBMP. In particular, it has shown promise in models of neurodegenerative diseases:

- Parkinson's Disease Model : In vivo studies using mouse models treated with MPTP (a neurotoxin associated with Parkinson's disease) demonstrated that DBMP could mitigate motor neuron cell death. The compound was found to enhance the survival of dopaminergic neurons, suggesting a protective mechanism against neurotoxicity .

- Cognitive Decline : DBMP has also been evaluated in models of age-related cognitive decline, where it exhibited neuroprotective effects by stabilizing mitochondrial function and preventing neuronal apoptosis .

Study on Neuroprotection

In a controlled study, mice were administered DBMP via intracerebroventricular infusion over a period of seven days. The results indicated a significant increase in the number of surviving neural precursor cells in the hippocampus, as evidenced by BrdU labeling techniques. This study underscores the compound's potential to enhance neurogenesis and protect against neurodegeneration .

Interaction with TRPV1 Receptor

Further investigations into the structure-activity relationship (SAR) of pyridine derivatives revealed that compounds similar to DBMP could act as selective modulators of the TRPV1 receptor, which is implicated in pain signaling pathways. High-throughput screening identified key pharmacophoric elements essential for antagonism at this receptor site, suggesting potential applications in pain management .

Comparative Analysis

The following table summarizes key properties and biological activities of DBMP compared to related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Two bromine atoms, one methoxy group | Cytochrome P450 inhibitor; neuroprotective |

| 2,6-Dibromopyridine | Lacks methoxy group | Limited biological activity |

| 4-Methoxypyridine | Lacks bromine substituents | Lower reactivity |

| 5-Bromo-4-methoxy-2-methylpyridine | Methyl substitution at position 2 | Altered reactivity |

Eigenschaften

IUPAC Name |

3,5-dibromo-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITQLRNAXLKYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617778 | |

| Record name | 3,5-Dibromo-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25813-24-5 | |

| Record name | 3,5-Dibromo-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.